

Technical Guide: TCO-PEG4-NHS Ester for Advanced Bioconjugation

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Compound of Interest		
Compound Name:	TCO-NHS ester	
Cat. No.:	B8071851	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG4-NHS ester is a heterobifunctional crosslinker at the forefront of bioconjugation and chemical biology.[1] It is meticulously designed for researchers and drug developers who require high efficiency, specificity, and biocompatibility in their molecular constructs. This reagent integrates three key functional components:

- Trans-Cyclooctene (TCO): The TCO group is a highly strained, electron-rich dienophile. It is
 the reactive partner in one of the fastest bioorthogonal "click chemistry" reactions—the
 inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine.[2][3] This
 reaction is prized for its extraordinary speed, proceeding rapidly under physiological
 conditions without the need for a copper catalyst or other potentially cytotoxic reagents.[4][5]
- N-Hydroxysuccinimide (NHS) Ester: This functional group is a well-established and highly efficient amine-reactive moiety. It readily reacts with primary amines, such as the side chain of lysine residues on proteins and antibodies, to form stable, covalent amide bonds.[6][7]
- PEG4 Spacer: A tetraethylene glycol (PEG4) linker separates the TCO and NHS ester groups. This hydrophilic spacer enhances the reagent's solubility in aqueous buffers, reduces the potential for aggregation of the labeled biomolecule, and provides a flexible connection that minimizes steric hindrance during subsequent ligation steps.[8][9][10]



The unique architecture of TCO-PEG4-NHS ester enables a powerful two-stage conjugation strategy, making it an invaluable tool for creating complex biomolecular structures like antibody-drug conjugates (ADCs), developing targeted imaging agents, and assembling protein complexes.[2][4]

Physicochemical Properties and Specifications

The reliability and reproducibility of bioconjugation experiments depend on well-characterized reagents. The key quantitative data and specifications for TCO-PEG4-NHS ester are summarized below.

Property	Value	References
Molecular Weight (MW)	514.57 g/mol (variations include 514.56, 514.6)	[1][4][8][11][12]
Chemical Formula	C24H38N2O10	[4][8][9][11]
Purity	>95% (as determined by HPLC and/or NMR)	[4][9][11][12]
Appearance	Colorless to slightly yellow oil	[9][11]
Solubility	Soluble in DMSO, DMF, THF, Dichloromethane (DCM), Acetonitrile	[1][9][11][12]
Storage Conditions	Store at -20°C, desiccated and protected from light.	[4][9][12]

Note: The trans-cyclooctene moiety has a limited shelf life and can isomerize to the less reactive cis-cyclooctene (CCO). Long-term storage is not recommended.[12]

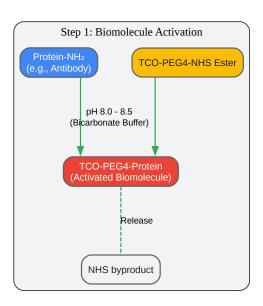
Mechanism of Action and Reaction Pathways

The utility of TCO-PEG4-NHS ester lies in its two distinct and orthogonal reaction capabilities. This allows for a sequential and controlled approach to bioconjugation.

Stage 1: Amine Labeling via NHS Ester



The first step involves the covalent attachment of the TCO moiety to a biomolecule of interest (e.g., a protein, antibody, or peptide). The NHS ester group reacts with primary amines (—NH₂) on the biomolecule in a nucleophilic acyl substitution reaction. This reaction is most efficient at a slightly alkaline pH (8.0-8.5) to ensure the amine is deprotonated and thus nucleophilic.[13] [14] The result is a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.



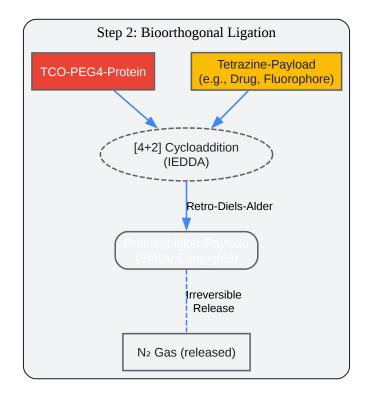
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Diagram 1: Workflow for labeling a primary amine-containing protein with TCO-PEG4-NHS ester.

Stage 2: Bioorthogonal TCO-Tetrazine Ligation

Once the biomolecule is "TCO-activated," it is ready for the bioorthogonal ligation step. This reaction, an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, occurs when the TCO-labeled molecule is mixed with a second molecule bearing a tetrazine (Tz) moiety.[15][16] The reaction is exceptionally fast and highly specific; TCO and tetrazine groups do not react with other functional groups found in biological systems.[2][4] The cycloaddition is followed by an irreversible retro-Diels-Alder reaction that releases nitrogen gas (N2), forming a stable dihydropyridazine linkage.[15][16]





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Diagram 2: Reaction pathway of the TCO-tetrazine inverse-electron-demand Diels-Alder (IEDDA) ligation.

Experimental Protocols

The following protocols provide a general framework for using TCO-PEG4-NHS ester. Optimization may be required based on the specific biomolecules and reagents used.

Protocol for Antibody Labeling with TCO-PEG4-NHS Ester

This protocol describes the labeling of an IgG antibody.

Buffer Preparation: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3.[7] If
the antibody is in a buffer like PBS that contains no primary amines, add 1/10th volume of 1
M sodium bicarbonate to achieve the target pH and concentration.[7] Ensure the antibody
solution is free of amine-containing stabilizers like Tris, BSA, or gelatin.[7]



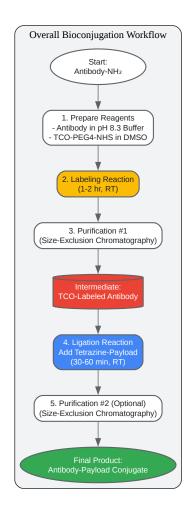
- Antibody Preparation: Adjust the antibody concentration to 2.5–5.0 mg/mL in the reaction buffer.[7][17]
- Reagent Preparation: Allow the vial of TCO-PEG4-NHS ester to equilibrate to room temperature. Prepare a 10 mM stock solution by dissolving the ester in anhydrous DMSO or DMF.[7][13]
- Labeling Reaction: Add a 5- to 10-fold molar excess of the TCO-PEG4-NHS ester stock solution to the antibody solution.[13] Gently mix and incubate for 1-2 hours at room temperature, protected from light.[17]
- Purification: Remove unreacted TCO-PEG4-NHS ester and the NHS byproduct immediately after incubation. Use a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4).[17] The TCO-labeled antibody will elute in the void volume.

Protocol for TCO-Tetrazine Ligation

This protocol describes the conjugation of the TCO-labeled antibody from section 4.1 to a tetrazine-functionalized molecule (e.g., a fluorescent dye).

- Reagent Preparation: Dissolve the tetrazine-functionalized molecule in an appropriate solvent (e.g., DMSO) to create a stock solution.
- Ligation Reaction: To the purified TCO-labeled antibody solution, add a 1.5- to 5-fold molar excess of the tetrazine stock solution. The final concentration of organic solvent (e.g., DMSO) should ideally be kept below 5% (v/v).
- Incubation: Incubate the reaction mixture for 30–60 minutes at room temperature.[2] The
 reaction is often complete within minutes due to the rapid kinetics.[4] Reaction progress can
 be monitored by the disappearance of the characteristic tetrazine absorbance peak (typically
 510–550 nm).[16]
- Final Purification (Optional): If necessary, remove any excess unreacted tetrazine molecule via size-exclusion chromatography or dialysis. The final, stable conjugate is now ready for downstream applications.





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Diagram 3: A logical workflow diagram illustrating the complete bioconjugation process from native antibody to final conjugate.

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